Cas no 74495-71-9 (HOMOVANILLIC ACID-D3)

HOMOVANILLIC ACID-D3 化学的及び物理的性質
名前と識別子
-
- HOMOVANILLIC ACID-D3
- 3-(Methoxy-d3)-4-hydroxyphenylacetic Acid
- 4-Hydroxy-3-(methoxy-d3)benzeneacetic Acid
- 4-Hydroxy-3-(methoxy-d3)phenylacetic Acid
- Vanilacetic Acid-d3
- {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid
- AKOS030243315
- 2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid
- NSC 16682-d3
- CS-0203515
- HY-N0384S
- 74495-71-9
- DTXSID70492993
- 1ST40053D3
- 2-[4-hydroxy-3-(?H?)methoxyphenyl]acetic acid
- G13621
-
- インチ: InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3
- InChIKey: QRMZSPFSDQBLIX-FIBGUPNXSA-N
- ほほえんだ: COC1=C(C=CC(=C1)CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 185.07700
- どういたいしつりょう: 185.07673903g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- ゆうかいてん: 135-137°C
- PSA: 66.76000
- LogP: 1.02790
HOMOVANILLIC ACID-D3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0203515-10mg |
Homovanillic acid-d3 |
74495-71-9 | 10mg |
$0.0 | 2022-04-26 | ||
TRC | H669502-1mg |
Homovanillic Acid-d3 |
74495-71-9 | 1mg |
$ 257.00 | 2023-09-07 | ||
TRC | H669502-10mg |
Homovanillic Acid-d3 |
74495-71-9 | 10mg |
$ 1990.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280785-1 mg |
Homovanillic Acid-d3, |
74495-71-9 | 1mg |
¥2,482.00 | 2023-07-11 | ||
A2B Chem LLC | AC58596-10mg |
Homovanillic Acid-d3 |
74495-71-9 | 95% atom D | 10mg |
$1549.00 | 2023-12-30 | |
A2B Chem LLC | AC58596-1mg |
Homovanillic Acid-d3 |
74495-71-9 | 1mg |
$678.00 | 2024-04-19 | ||
ChemScence | CS-0203515-1mg |
Homovanillic acid-d3 |
74495-71-9 | 1mg |
$0.0 | 2022-04-26 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-280785-1mg |
Homovanillic Acid-d3, |
74495-71-9 | 1mg |
¥2482.00 | 2023-09-05 |
HOMOVANILLIC ACID-D3 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
HOMOVANILLIC ACID-D3に関する追加情報
HOMOVANILLIC ACID-D3: A Comprehensive Overview
HOMOVANILLIC ACID-D3, also known by its CAS number 74495-71-9, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is a derivative of homovanillic acid, a naturally occurring metabolite of dopamine, and has gained attention due to its potential applications in research and therapeutic development. The addition of the D3 label indicates the presence of three deuterium atoms, which are often used in isotopic labeling to study metabolic pathways and molecular interactions.
HOMOVANILLIC ACID-D3 has been extensively studied for its role in understanding dopamine metabolism. Dopamine, a key neurotransmitter, plays a crucial role in various physiological processes, including mood regulation, motor control, and cognitive functions. The metabolism of dopamine involves several enzymatic steps, with homovanillic acid being one of the major end products. By incorporating deuterium into the molecule, researchers can track the metabolic fate of this compound more effectively using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Recent advancements in isotopic labeling techniques have further enhanced the utility of HOMOVANILLIC ACID-D3 in both basic and applied research. For instance, studies have utilized this compound to investigate the kinetics of dopamine metabolism under various physiological and pathological conditions. These investigations are critical for understanding the underlying mechanisms of neurodegenerative diseases such as Parkinson's disease, where dopamine levels are significantly reduced.
In addition to its role in neurotransmitter research, HOMOVANILLIC ACID-D3 has also found applications in pharmacokinetic studies. By serving as an internal standard or a tracer molecule, it allows researchers to quantify the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs targeting dopaminergic pathways. This information is invaluable for drug development, as it helps optimize therapeutic efficacy while minimizing adverse effects.
The synthesis of HOMOVANILLIC ACID-D3 involves precise chemical modifications to incorporate deuterium atoms at specific positions within the molecule. This process requires expertise in organic chemistry and isometric labeling techniques to ensure high purity and stability of the final product. The availability of this compound from reliable suppliers has facilitated its widespread use in academic and industrial research settings.
From an analytical standpoint, HOMOVANILLIC ACID-D3 is often employed in tandem mass spectrometry (MS/MS) assays due to its distinct isotopic signature. This makes it an ideal tool for quantifying trace amounts of homovanillic acid in biological samples, such as plasma or cerebrospinal fluid. Such assays are essential for monitoring disease progression and evaluating the response to therapeutic interventions.
Moreover, HOMOVANILLIC ACID-D3 has been instrumental in advancing our understanding of dopaminergic signaling in both health and disease. By enabling precise tracking of dopamine metabolites, this compound has contributed to breakthroughs in neuroscience research. For example, studies utilizing HOMOVANILLIC ACID-D3 have shed light on the interplay between dopamine metabolism and oxidative stress, which is implicated in several neurodegenerative disorders.
In conclusion, HOMOVANILLIC ACID-D3 (CAS 74495-71-9) is a versatile compound with wide-ranging applications in biomedical research. Its unique properties make it an indispensable tool for studying dopamine metabolism, developing new therapies, and advancing our understanding of neurological diseases. As research continues to uncover new insights into dopaminergic pathways, the role of HOMOVANILLIC ACID-D3 will undoubtedly remain pivotal in shaping future discoveries.
74495-71-9 (HOMOVANILLIC ACID-D3) 関連製品
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